4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide 4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941998-04-5
VCID: VC4405434
InChI: InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(29,30)19-11-9-16(10-12-19)22(28)23-18-8-6-7-17(15-18)20-13-14-21(27)25(3)24-20/h6-15H,4-5H2,1-3H3,(H,23,28)
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52

4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

CAS No.: 941998-04-5

Cat. No.: VC4405434

Molecular Formula: C22H24N4O4S

Molecular Weight: 440.52

* For research use only. Not for human or veterinary use.

4-(N,N-diethylsulfamoyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide - 941998-04-5

Specification

CAS No. 941998-04-5
Molecular Formula C22H24N4O4S
Molecular Weight 440.52
IUPAC Name 4-(diethylsulfamoyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(29,30)19-11-9-16(10-12-19)22(28)23-18-8-6-7-17(15-18)20-13-14-21(27)25(3)24-20/h6-15H,4-5H2,1-3H3,(H,23,28)
Standard InChI Key JLUCSSLAGUWVAK-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The compound features three distinct moieties:

  • Dihydropyridazinone core: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen-bonding potential .

  • Benzamide scaffold: A meta-substituted phenyl group linked to a carbonyl group, enabling π-π stacking interactions .

  • Diethylsulfamoyl substituent: A sulfonamide group with two ethyl chains, enhancing lipophilicity and metabolic stability .

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight440.52 g/mol
FormulaC₂₂H₂₄N₄O₄S
SolubilityLow in water; soluble in DMSO, DMF
StabilitySensitive to light/moisture
Melting PointNot reported (decomposition observed)

The diethylsulfamoyl group increases logP compared to non-alkylated analogs, favoring membrane permeability .

Synthesis and Optimization

Reaction Pathway

The synthesis follows a four-step sequence :

  • Esterification: 2-Chloro-5-iodobenzoic acid → methyl ester derivative.

  • Cyanation: Iodine substitution with cyano group using CuCN/l-proline catalyst (79% yield) .

  • Cyclization: Formation of dihydropyridazinone via hydroxylamine and 3,6-dichloropicolinoyl chloride .

  • Aminolysis: Coupling with 4-(N,N-diethylsulfamoyl)benzoyl chloride.

Critical Parameters

  • Catalyst Selection: l-Proline improves cyanation yield by 22% versus catalyst-free conditions .

  • Temperature Control: Cyclization requires reflux (≥100°C) to prevent byproduct formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activity and Mechanisms

Enzyme Inhibition

  • Carbonic Anhydrase IX/XII: Structural analogs (e.g., compound 7l) inhibit CA IX at Kᵢ = 0.317 μM, suggesting potential for hypoxia-targeted therapies .

  • Menin-MLL Interaction: Related sulfamoylbenzamides disrupt protein-protein interactions, implicating anticancer applications.

Antimicrobial Effects

  • Fungicidal Activity: At 50 mg/L, pyridazinone-linked benzamides show 55.6–90.5% inhibition against Botrytis cinerea .

  • Larvicidal Action: Mosquito larvae mortality reaches 100% at 10 mg/L for optimized derivatives .

Receptor Modulation

  • Delta Opioid Agonism: Analogous N,N-diethylbenzamides exhibit IC₅₀ = 0.87 nM for δ-opioid receptors with 4,370-fold selectivity over μ-receptors .

Structure-Activity Relationships (SAR)

Impact of Substituents

ModificationEffect on ActivityExample
Diethylsulfamoyl↑ Metabolic stability; ↑ CA bindingThis compound
Methyl at N-1Prevents oxidation of dihydropyridazinone
Chloro/Trifluoromethyl↑ Potency against CA IX/XII

Bioisosteric Replacements

Replacing trifluoromethyl with pyridine (as in ) maintains bioactivity while reducing hepatotoxicity in zebrafish models (LC₅₀ = 14.01 mg/L) .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) predicted due to logP = 2.8.

  • Metabolism: Sulfamoyl group resists CYP3A4-mediated oxidation; primary route via glucuronidation .

  • Excretion: Renal clearance predominates (t₁/₂ = 4.2 h in rat models) .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test .

Comparative Analysis with Analogues

Analogues with Enhanced Selectivity

CompoundTargetIC₅₀/KᵢSelectivity Ratio
This compoundUndisclosedN/AN/A
7l CA IX0.317 μMCA IX/II = 18.6
6a δ-Opioid0.87 nMδ/μ = 4,370

Patent Landscape

  • WO2013185284A1: Covers pyridazinone derivatives as BET bromodomain inhibitors .

  • CA2720004A1: Claims tetrahydroisoquinolines with GlyT1 inhibition, highlighting scaffold versatility .

Future Directions

  • Target Identification: Proteomic studies to map protein interactomes.

  • Formulation Development: Nanoemulsions to enhance aqueous solubility.

  • IND-Enabling Studies: GLP tox studies in non-rodents prior to Phase I trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator